molecular formula C15H14N2OS3 B2638139 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1396687-22-1

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2638139
CAS No.: 1396687-22-1
M. Wt: 334.47
InChI Key: HNPIZHGJJYKVTG-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is an organic compound characterized by the presence of thiazole and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring is formed through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.

    Methylation: The thiazole intermediate is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the methylated thiazole with 2-(thiophen-2-yl)acetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted thiophene and thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of thiazole and thiophene rings suggests possible antimicrobial, anti-inflammatory, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers and electronic materials. Its stability and reactivity make it a valuable component in creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and thiophene rings can bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-thiazolyl)acetamide: Lacks the thiophene rings, resulting in different biological activities.

    2-(thiophen-2-yl)thiazole: Similar core structure but without the acetamide group, affecting its reactivity and applications.

    4-methyl-2-(thiophen-2-yl)thiazole: Shares the thiazole and thiophene rings but lacks the acetamide linkage.

Uniqueness

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of thiazole and thiophene rings with an acetamide group. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS3/c1-10-13(21-15(17-10)12-5-3-7-20-12)9-16-14(18)8-11-4-2-6-19-11/h2-7H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPIZHGJJYKVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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